molecular formula C15H9Cl2N3 B026220 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 82626-72-0

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No. B026220
CAS RN: 82626-72-0
M. Wt: 302.2 g/mol
InChI Key: PAPIVHGHEPOCNK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles . They have been attracting substantial interest due to their potential pharmaceutical applications . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are important fused bicyclic 5–6 heterocycles .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from various substrates . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, which is a part of the structure of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile” could potentially be used in the development of new drugs.

Material Science

The imidazopyridine moiety is also useful in material science because of its structural character . This implies that the compound could be used in the development of new materials with unique properties.

Future Directions

Imidazo[1,2-a]pyridines continue to be a focus of research due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways and potential applications of these compounds .

properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIVHGHEPOCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517245
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

CAS RN

82626-72-0
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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